4-硝基-3-三氟甲基丙酰苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-Nitro-3-trifluoromethylpropionanilide involves strategic functionalization to introduce nitro and trifluoromethyl groups into the aniline framework. A relevant approach includes the condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine, demonstrating the methodological foundation for crafting such molecules (Barkov et al., 2016).

Molecular Structure Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, along with ab initio and DFT methods, has been utilized to analyze the molecular and electronic properties of similar nitro-trifluoromethyl compounds. These studies reveal the significant influence of the substituent group’s position and its electron donor-acceptor capabilities on the molecular structure, demonstrating complex intramolecular interactions that stabilize the molecule (Saravanan et al., 2014).

Chemical Reactions and Properties

Reactions involving 4-Nitro-3-trifluoromethylpropionanilide derivatives typically exploit the reactivity of the nitro group and the electron-withdrawing effect of the trifluoromethyl group. For instance, reactions with S- and N-nucleophiles lead to diverse products, showcasing the compound's versatility in organic synthesis. Such reactions underline the compound's role in forming chromanes and chromenes, providing a pathway to structurally complex and functionally rich molecules (Korotaev et al., 2006).

Physical Properties Analysis

The physical properties of 4-Nitro-3-trifluoromethylpropionanilide and related compounds have been explored through various spectroscopic techniques. Investigations into their vibrational modes, electronic properties, and thermodynamic functions provide insights into their stability, reactivity, and potential applications. The calculated HOMO-LUMO energies indicate charge transfer within the molecule, affecting its physical behavior and interaction with other substances (Saravanan et al., 2014).

Chemical Properties Analysis

The chemical properties are significantly influenced by the nitro and trifluoromethyl groups. These functionalities contribute to the compound's reactivity towards nucleophiles, electrophiles, and radicals. Studies on similar molecules reveal that these groups affect the compound's acid-base behavior, redox potential, and participation in cycloaddition reactions, underlining the chemical versatility and utility of 4-Nitro-3-trifluoromethylpropionanilide derivatives in synthetic chemistry (Korotaev et al., 2017).

科学研究应用

环境修复

该化合物已在环境修复领域进行了探索,特别是在吸附去除水溶液中的硝基化合物方面。Mahmoud等人(2016年)描述了一种高效的纳米吸附剂,γ-Al2O3-Silane-Cl,其在不同水样中对4-硝基苯胺(一种在结构上类似于4-硝基-3-三氟甲基丙酰苯胺的化合物)的回收值范围从96.85到99.06 mg g−1,突显了其在处理受硝基化合物污染的水中的潜力(Mahmoud等人,2016年)。

分析化学

在分析化学领域,Shormanov等人(2016年)研究了生物材料中4-硝基-3-(三氟甲基)苯胺(一种与4-硝基-3-三氟甲基丙酰苯胺密切相关的化合物)的检测。该研究为该化合物的提取和分离提供了方法基础,展示了其在法医和毒理分析中的相关性(Shormanov et al., 2016)。

光谱研究

Saravanan等人(2014年)对4-硝基-3-(三氟甲基)苯胺进行了全面的光谱研究。该研究详细揭示了该化合物的振动、结构和热力学特性,表明其在材料科学和分子光谱学中的重要性(Saravanan et al., 2014)。

催化

该化合物还涉及与催化相关的研究。例如,Wei等人(2014年)讨论了FeOx支撑的铂单原子结构在取代硝基芳烃的化学选择性加氢中的应用,这是各种工业中使用的苯胺生产中至关重要的过程。该研究强调了这种催化过程在实现高选择性和效率方面的重要性(Wei et al., 2014)。

属性

IUPAC Name |

N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWERYMJHFYLSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

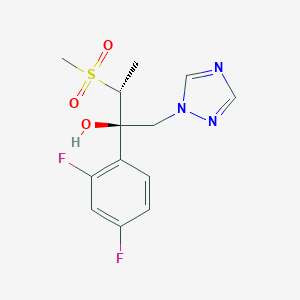

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157971 | |

| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-trifluoromethylpropionanilide | |

CAS RN |

13312-12-4 | |

| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-3-trifluoromethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-nitro-3-trifluoromethyl)-phenyl]-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLPROPIONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AON24SU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)